molecular formula C12H19NO5 B14559863 Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate CAS No. 61883-13-4

Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate

Cat. No.: B14559863
CAS No.: 61883-13-4
M. Wt: 257.28 g/mol
InChI Key: GXNZZLDCPSVOEE-UHFFFAOYSA-N
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Description

Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyimino group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic acid with hydroxylamine to introduce the hydroxyimino group. This is followed by esterification with ethanol to form the diethyl ester. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclohexane-1,2-dicarboxylate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    Cyclohexane-1,2-dicarboxylic acid: The parent compound without esterification, which has different solubility and reactivity properties.

Uniqueness

Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61883-13-4

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl 3-hydroxyiminocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-11(14)8-6-5-7-9(13-16)10(8)12(15)18-4-2/h8,10,16H,3-7H2,1-2H3

InChI Key

GXNZZLDCPSVOEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(=NO)C1C(=O)OCC

Origin of Product

United States

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